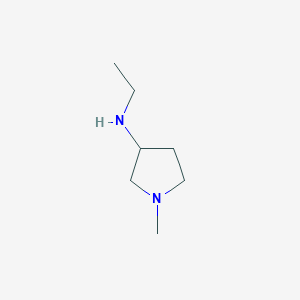

N-ethyl-1-methylpyrrolidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-1-methylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-3-8-7-4-5-9(2)6-7/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTGTAYSFGXFGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of N-ethyl-1-methylpyrrolidin-3-amine"

An In-Depth Technical Guide to the Synthesis of N-ethyl-1-methylpyrrolidin-3-amine

Abstract

This compound is a substituted diamine featuring a core pyrrolidine scaffold, a structure of significant interest in medicinal chemistry and materials science due to its prevalence in bioactive molecules and its utility as a versatile chemical intermediate.[1] This technical guide provides a comprehensive overview of the principal synthetic strategies for this compound, designed for an audience of researchers, chemists, and drug development professionals. The guide focuses on two primary and highly effective synthetic methodologies: direct reductive amination and sequential N-alkylation. For each strategy, we will discuss the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations. The synthesis of key precursors is also addressed to provide a complete operational workflow.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to this compound reveals several logical bond disconnections, which in turn suggest the most viable forward-synthetic strategies. The two most practical disconnections focus on the formation of the C-N bond of the ethylamino group.

References

"physicochemical properties of N-ethyl-1-methylpyrrolidin-3-amine"

An In-Depth Technical Guide to the Physicochemical Properties of N-ethyl-1-methylpyrrolidin-3-amine

This guide provides a comprehensive analysis of the essential physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It focuses on the strategic importance of each property, the authoritative experimental methods used for their determination, and the implications of these parameters on potential therapeutic applications.

Given the limited availability of public experimental data for this specific molecule, this guide emphasizes the robust, validated protocols for determining these properties in a laboratory setting. We present predicted values to guide initial assessment while providing the self-validating experimental frameworks necessary for definitive characterization.

Compound Profile and Strategic Importance

This compound is a disubstituted pyrrolidine derivative. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS) due to its structural resemblance to endogenous neurotransmitters. The molecule features two basic nitrogen atoms: a tertiary amine within the pyrrolidine ring and a secondary amine in the ethylamino side chain.

The characterization of its physicochemical properties is paramount as they directly govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Properties such as lipophilicity, solubility, and ionization state at physiological pH are critical determinants of a compound's developability, influencing everything from membrane permeability and bioavailability to formulation and potential off-target effects.

Table 1: General and Predicted Physicochemical Properties

| Property | Value (Predicted/Calculated) | Significance |

|---|---|---|

| IUPAC Name | This compound | Unambiguous chemical identifier. |

| Molecular Formula | C₇H₁₆N₂ | Defines elemental composition. |

| Molecular Weight | 128.22 g/mol | Influences diffusion and transport properties. |

| CAS Number | Not assigned | No unique registry number found. |

| Predicted LogP | 0.8 - 1.2 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |

| Predicted pKa₁ | ~9.5 - 10.5 (tertiary amine) | The tertiary cyclic amine is expected to be protonated at physiological pH (7.4). |

| Predicted pKa₂ | ~10.5 - 11.5 (secondary amine) | The secondary amine is also expected to be fully protonated at physiological pH. |

Note: LogP and pKa values are estimates based on computational models and structural analogues. Experimental determination is required for confirmation.

Lipophilicity: The Gateway to Membrane Permeation

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug discovery. It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH. This value dictates a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic turnover.

The "gold standard" for experimental determination is the Shake-Flask Method , a procedure recommended by the Organization for Economic Co-operation and Development (OECD).[1] This direct measurement technique, while labor-intensive, provides the most reliable data.[1]

Workflow for LogD₇.₄ Determination (Shake-Flask Method)

Caption: Fig 1: Shake-Flask Workflow for LogD Determination

Detailed Protocol: Shake-Flask LogD Determination

-

Phase Preparation (Critical for Accuracy): Prepare a phosphate buffer solution at pH 7.4.[2] In a large vessel, combine equal volumes of n-octanol and the buffer. Shake vigorously for 24 hours and then allow the layers to separate completely.[3] This pre-saturation step is essential to prevent volume changes during the actual experiment.

-

Compound Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.[2]

-

Partitioning: In a vial, add a defined volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 500 µL of each).[3] Spike a small volume of the compound stock solution into the mixture. The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.

-

Equilibration: Seal the vial and agitate it on a shaker at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium.[1] This can range from a few hours to over 16 hours; sonication can initially help create an emulsion.[3]

-

Phase Separation: Centrifuge the vial at high speed (e.g., 16,000 x g for 4 minutes) to ensure a sharp, clean separation of the two phases.[3]

-

Sampling: Carefully withdraw an aliquot from each phase. To avoid contamination of the aqueous sample with the more viscous octanol, it is good practice to aspirate a small amount of air or clean buffer into the pipette tip before entering the lower aqueous layer.[1]

-

Quantification: Analyze the concentration of the compound in each aliquot using a validated analytical method, typically LC-MS or HPLC-UV, against a standard calibration curve.[4][5]

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous buffer phase.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that influences a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation.[6] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[6][7] For ionizable compounds like this compound, solubility is highly pH-dependent.

The most definitive measure is thermodynamic solubility , which determines the saturation concentration of a compound in a solvent at equilibrium.[8] This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the true value.[7]

Workflow for Thermodynamic Solubility Determination

Caption: Fig 2: Thermodynamic Solubility (Shake-Flask) Workflow

Detailed Protocol: Thermodynamic Solubility Assay

-

Preparation: Add an excess of the solid compound (e.g., 1 mg) to a glass vial.[8] The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Incubation: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[8] Seal the vials and place them in a thermomixer or orbital shaker.[8]

-

Equilibration: Incubate the samples for an extended period (typically 24 hours) at a controlled temperature (e.g., 21-25°C) and constant agitation (e.g., 700 rpm) to allow the system to reach equilibrium.[7][8]

-

Separation: After incubation, separate the saturated solution from the excess solid. This is typically done by centrifugation followed by filtering the supernatant through a low-binding filter plate.[4][7]

-

Quantification: Prepare a standard calibration curve from a stock solution of the compound. The filtered supernatant is then serially diluted and analyzed by LC-MS or HPLC-UV.[4] The concentration is determined by comparing its response to the calibration curve.

-

Reporting: The final solubility is reported in units of µg/mL or µM.[4] The experiment should be run in duplicate or triplicate for statistical validity.[6]

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a functional group is 50% ionized and 50% neutral. For a basic compound like this compound with two basic nitrogens, the pKa values are critical for predicting its charge state in different biological compartments. The charge state profoundly affects solubility, membrane permeability, receptor binding, and formulation.[9] Literature suggests that the pKa for cyclic tertiary amines typically falls in the 9-11 range.[10]

Potentiometric titration is a highly accurate and widely used method for pKa determination.[11][12] It involves the gradual addition of an acid or base to a solution of the compound while monitoring the pH.[9][13]

Ionization Equilibrium of this compound

Caption: Fig 3: Predicted Ionization Equilibria

Detailed Protocol: pKa Determination by Potentiometric Titration

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[13]

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[9][13] To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[13]

-

Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement of basic pKa values.[9][13]

-

Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer.[13] Immerse the calibrated pH electrode.

-

For a basic compound, first, add a strong acid (e.g., 0.1 M HCl) to lower the pH to ~1.8-2.0, ensuring the compound is fully protonated.[13]

-

Titrate the solution by making small, incremental additions of a standardized strong base (e.g., 0.1 M NaOH).[13] Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. More accurately, it is identified as the inflection point in the titration curve, which can be found by analyzing the first or second derivative of the plot.[9][11]

-

Validation: Perform a minimum of three titrations to ensure reproducibility and report the average pKa with the standard deviation.[13]

Synthesis of Properties: Implications for Drug Development

Based on the predicted properties, we can infer the following strategic considerations for this compound:

-

Absorption & Permeability: With two basic centers, the compound will be predominantly dicationic at physiological pH. While the predicted LogP of the neutral form is favorable, the high degree of ionization will significantly reduce its passive permeability across the lipophilic intestinal membrane and the blood-brain barrier. Active transport mechanisms may be required for significant systemic exposure.

-

Solubility: The high degree of protonation at acidic to neutral pH suggests that the compound will exhibit good aqueous solubility as a salt form ("pH-dependent solubility"). This is advantageous for formulation, particularly for oral and intravenous routes.[6]

-

Distribution: High ionization will likely limit distribution into tissues and may lead to lower volume of distribution. Binding to acidic plasma proteins like albumin could also occur.

-

Formulation: The compound's basic nature makes it an excellent candidate for formulation as a hydrochloride or other salt to enhance stability and solubility.

General Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, related alkylated aminopyrrolidines are often classified as corrosive and require careful handling.[14][15]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[15][16]

-

Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[14][15] Keep away from heat, sparks, and open flames.[16][17]

-

First Aid:

-

Skin Contact: Causes skin irritation or burns. Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[14][15]

-

Eye Contact: Causes serious eye damage. Rinse cautiously with water for several minutes.[14] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14][15]

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, potentially under an inert atmosphere.[14]

References

- 1. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 2. LogP / LogD shake-flask method [protocols.io]

- 3. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. evotec.com [evotec.com]

- 7. enamine.net [enamine.net]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Structural Information of N-ethyl-1-methylpyrrolidin-3-amine

Introduction

N-ethyl-1-methylpyrrolidin-3-amine is a substituted pyrrolidine, a class of saturated nitrogen-containing five-membered heterocycles. The pyrrolidine ring is a common scaffold in a vast array of natural products, pharmaceuticals, and functional materials.[1] The substitution pattern of this compound, featuring alkyl groups on both the ring nitrogen and the exocyclic amine, imparts specific physicochemical properties that are of interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the structural information, physicochemical properties, and potential synthetic routes for this compound, offering valuable insights for its application in research and development.

Chemical Identity and Molecular Structure

This compound is a chiral molecule, with the stereocenter located at the C3 position of the pyrrolidine ring. The presence of this chiral center means the compound can exist as two enantiomers, (3S)-N-ethyl-N-methylpyrrolidin-3-amine and (3R)-N-ethyl-N-methylpyrrolidin-3-amine, as well as a racemic mixture. The specific stereoisomer can significantly influence its biological activity.[2]

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 1228458-45-4 | [3] |

| Molecular Formula | C₇H₁₆N₂ | [4] |

| SMILES | CCN(C)C1CCNC1 | [4] |

| InChI | InChI=1S/C7H16N2/c1-3-9(2)7-4-5-8-6-7/h7-8H,3-6H2,1-2H3 | [4] |

| InChIKey | YVPGYPWDDYIQJP-UHFFFAOYSA-N | [4] |

2D and 3D Structural Representations

The two-dimensional structure of this compound illustrates the connectivity of the atoms. The three-dimensional conformation, however, is crucial for understanding its interaction with biological targets. The pyrrolidine ring typically adopts a non-planar envelope or twist conformation to relieve ring strain.

Diagram 1: 2D Chemical Structure of this compound

A 2D representation of this compound.

Physicochemical Properties

| Property | Predicted Value | Source(s) |

| Molecular Weight | 128.22 g/mol | [4] |

| Monoisotopic Mass | 128.13135 Da | [4] |

| XlogP | 0.4 | [4] |

| Boiling Point | Not experimentally determined. Estimated to be in the range of 150-170 °C. | |

| Melting Point | Not applicable (liquid at room temperature). | [3] |

| Solubility | Expected to be soluble in water and common organic solvents. | |

| Appearance | Liquid | [3] |

Spectroscopic Characterization (Predicted)

Spectroscopic data is essential for the structural elucidation and purity assessment of a chemical compound. In the absence of published experimental spectra for this compound, the following are predicted characteristics based on its functional groups and the known spectral data of analogous structures.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the presence of multiple, non-equivalent protons and potential diastereotopicity of the methylene protons on the pyrrolidine ring.

-

Ethyl group: A triplet corresponding to the methyl protons (CH3) and a quartet for the methylene protons (CH2).

-

N-Methyl group on the ring: A singlet.

-

N-Methyl group on the exocyclic amine: A singlet.

-

Pyrrolidine ring protons: A series of complex multiplets.

-

Methine proton (C3): A multiplet.

13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

-

Ethyl group: Two signals for the methyl and methylene carbons.

-

N-Methyl group on the ring: One signal.

-

N-Methyl group on the exocyclic amine: One signal.

-

Pyrrolidine ring carbons: Three distinct signals.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z = 128. The fragmentation pattern would likely involve the loss of alkyl groups and cleavage of the pyrrolidine ring. The predicted collision cross-section for the [M+H]+ ion is 130.1 Ų.[4]

Infrared (IR) Spectroscopy (Predicted)

As a tertiary amine, this compound will not exhibit N-H stretching or bending vibrations. The IR spectrum is expected to be dominated by:

-

C-H stretching vibrations: In the 2800-3000 cm-1 region for the alkyl groups.

-

C-N stretching vibrations: In the 1020-1250 cm-1 region for the aliphatic amines.[5]

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and efficient synthetic route can be proposed based on established organic chemistry reactions for similar structures. A common method for the synthesis of such amines is through reductive amination.

Proposed Synthetic Pathway: Reductive Amination

A likely synthetic strategy involves the reductive amination of 1-methylpyrrolidin-3-one with ethylamine. This two-step, one-pot reaction first involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired amine.

Diagram 2: Proposed Synthesis of this compound

Reductive amination of 1-methylpyrrolidin-3-one with ethylamine.

Experimental Protocol: Reductive Amination (Proposed)

Objective: To synthesize this compound from 1-methylpyrrolidin-3-one and ethylamine via reductive amination.

Materials:

-

1-Methylpyrrolidin-3-one

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

To a solution of 1-methylpyrrolidin-3-one (1.0 eq) in anhydrous DCM or DCE, add ethylamine (1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/iminium ion intermediate.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in the reaction solvent.

-

Slowly add the reducing agent slurry to the reaction mixture. The addition should be controlled to manage any potential exotherm.

-

Allow the reaction to stir at room temperature overnight, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by distillation to obtain pure this compound.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.

-

Solvent Selection: Dichloromethane or dichloroethane are good solvents for this reaction as they are relatively non-polar and aprotic, and effectively dissolve the reactants.

-

Workup Procedure: The aqueous bicarbonate quench neutralizes any remaining acid and the reducing agent byproducts. The subsequent extraction and drying steps are standard procedures to isolate the organic product.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, based on the data for similar compounds, it should be handled with care. The dihydrochloride salt of the (3S)-enantiomer is commercially available, and a supplier provides hazard statements for the free base.[3]

-

Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[3]

-

Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Applications in Drug Development

The pyrrolidine scaffold is a key structural motif in many biologically active compounds. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of novel pharmaceutical agents. Its tertiary amine nature can influence its basicity, solubility, and ability to cross biological membranes, all of which are important pharmacokinetic properties. The presence of a chiral center allows for the synthesis of enantiomerically pure compounds, which is often crucial for selective interaction with biological targets.

Conclusion

This compound is a chiral substituted pyrrolidine with potential applications as a building block in drug discovery and development. This guide has provided a comprehensive overview of its structural information, predicted physicochemical and spectroscopic properties, a plausible synthetic route with a detailed experimental protocol, and important safety considerations. While there is a notable lack of extensive experimental data in the public domain, the information presented here, based on established chemical principles and data from analogous compounds, serves as a valuable resource for researchers and scientists working with this and related molecules.

References

An In-Depth Technical Guide to N-ethyl-1-methylpyrrolidin-3-amine (CAS No. 1096325-56-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-1-methylpyrrolidin-3-amine is a substituted pyrrolidine derivative of interest in medicinal chemistry and organic synthesis. The pyrrolidine ring is a core structural motif in numerous natural products and pharmacologically active compounds.[1] The strategic placement of amine functionalities on this scaffold provides a versatile platform for the development of novel chemical entities. This guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of this compound, offering a technical resource for its application in research and development.

Compound Identification and Physicochemical Properties

CAS Number: 1096325-56-2

IUPAC Name: this compound

Synonyms: 3-(Ethylamino)-1-methylpyrrolidine, Ethyl-(1-methyl-pyrrolidin-3-yl)-amine

Physicochemical Data Summary

While experimentally determined data for this specific compound is limited in publicly available literature, the following table summarizes key predicted and known properties for this and closely related compounds. These values are crucial for handling, reaction setup, and purification.

| Property | Value | Source/Notes |

| Molecular Formula | C₇H₁₆N₂ | - |

| Molecular Weight | 128.22 g/mol | [2] |

| Boiling Point | 161.7 ± 8.0 °C | Predicted[3] |

| Density | 0.91 ± 0.1 g/cm³ | Predicted[3] |

| pKa | 10.67 ± 0.40 | Predicted[3] |

| Storage Temperature | 0-8 °C | Recommended[3] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a reductive amination pathway. This method is a cornerstone of amine synthesis due to its high efficiency and broad applicability.[4] The logical and well-established two-step (or one-pot) process involves the formation of an imine or enamine intermediate from a ketone and an amine, followed by its reduction to the corresponding amine.

A plausible and efficient synthetic route starts from the commercially available 1-methylpyrrolidin-3-one and ethylamine.

Proposed Synthetic Pathway: Reductive Amination

The core of this synthesis is the reaction between the ketone (1-methylpyrrolidin-3-one) and the primary amine (ethylamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine product.

Caption: Reductive amination of 1-methylpyrrolidin-3-one.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.[4]

Materials:

-

1-methylpyrrolidin-3-one

-

Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 1-methylpyrrolidin-3-one (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

-

Amine Addition: Add ethylamine solution (1.2 eq) to the stirred solution of the ketone at room temperature. Stir the mixture for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic. Maintain the temperature at or below room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting ketone.

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Rationale for Experimental Choices

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for reductive aminations. It is less reactive towards the starting ketone compared to other borohydrides like sodium borohydride, thus minimizing the formation of the corresponding alcohol as a byproduct.

-

Solvent: Dichloromethane is a common solvent for reductive aminations as it is relatively non-reactive and effectively dissolves the reactants and intermediates.

-

Stoichiometry: A slight excess of the amine and reducing agent is used to ensure the complete conversion of the limiting ketone starting material.

-

Aqueous Work-up: The use of sodium bicarbonate neutralizes any acidic byproducts and quenches the excess reducing agent. The brine wash helps to remove water from the organic layer.

Characterization and Analytical Data

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

The following table outlines the expected spectroscopic data for the target compound.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the methyl group on the pyrrolidine nitrogen (singlet), and the protons of the pyrrolidine ring (multiplets). |

| ¹³C NMR | Resonances for the unique carbon atoms of the ethyl group, the N-methyl group, and the pyrrolidine ring. |

| Mass Spec (MS) | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ consistent with the molecular weight of 128.22 g/mol . |

| Infrared (IR) | N-H stretching and bending vibrations for the secondary amine, and C-N stretching vibrations. |

Chromatographic Analysis

-

Gas Chromatography (GC): Can be used to assess the purity of the final product and to monitor the progress of the reaction.

-

Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the reaction progress, using an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).

Safety and Handling

While a specific safety data sheet for this compound is not widely available, information for structurally similar amines should be considered for safe handling.

-

General Hazards: Amines can be corrosive and may cause skin and eye irritation or burns.[5] They may also be harmful if inhaled or swallowed.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[3]

Potential Applications

Substituted pyrrolidines are valuable building blocks in medicinal chemistry. This compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of a secondary amine provides a reactive site for further functionalization, such as acylation, alkylation, or arylation, to generate a library of derivatives for biological screening.

Conclusion

This technical guide provides a foundational understanding of this compound (CAS No. 1096325-56-2), with a focus on a practical synthetic approach via reductive amination. The detailed protocol and rationale offer researchers a solid starting point for the preparation and subsequent application of this versatile chemical intermediate. Adherence to appropriate safety protocols is paramount when working with this and related amine compounds.

References

An In-Depth Technical Guide to N-ethyl-1-methylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a versatile building block in the synthesis of novel therapeutic agents.[1][2] Its three-dimensional structure allows for a thorough exploration of chemical space, making it an invaluable component in the design of compounds with specific biological activities.[1] This guide provides a comprehensive technical overview of a specific derivative, N-ethyl-1-methylpyrrolidin-3-amine, focusing on its chemical properties, synthesis, analytical characterization, and potential applications, particularly in the realm of drug discovery.

Section 1: Core Molecular Attributes

This compound is a saturated heterocyclic compound featuring a pyrrolidine ring substituted at the 1-position with a methyl group and at the 3-position with an ethylamino group. The presence of a stereocenter at the 3-position means the molecule can exist as two enantiomers, (3R)- and (3S)-N-ethyl-1-methylpyrrolidin-3-amine.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. The data for the (3R)-enantiomer is specifically noted where available.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆N₂ | [3] |

| Molecular Weight | 128.22 g/mol | |

| Monoisotopic Mass | 128.13135 Da | [3] |

| CAS Number | 1609356-50-4 ((3R)-enantiomer) | |

| Predicted XlogP | 0.4 | [3] |

| Appearance | Expected to be a liquid at room temperature | |

| Boiling Point | Not specified; lower aliphatic amines are typically liquids at room temperature | |

| Solubility | Expected to be soluble in water and organic solvents like alcohol, benzene, and ether |

Note: The molecular weight was calculated based on the molecular formula. Predicted XlogP is a measure of lipophilicity.

Structural Representation

Caption: 2D structure of this compound.

Section 2: Synthesis and Chemical Reactivity

Retrosynthetic Analysis and Potential Synthetic Routes

A common strategy involves the use of chiral starting materials to ensure stereochemical control. One plausible approach is the reductive amination of a suitable ketone precursor.

Caption: Retrosynthetic analysis for this compound.

A likely synthetic pathway involves the following steps:

-

N-methylation of a suitable 3-hydroxypyrrolidine precursor : For instance, (3R)-pyrrolidin-3-ol can be reacted with formaldehyde and hydrogen over a platinum-on-carbon catalyst to yield (R)-1-methylpyrrolidin-3-ol.

-

Oxidation of the alcohol : The resulting N-methyl-3-pyrrolidinol can be oxidized to the corresponding ketone, 1-methyl-3-pyrrolidinone.

-

Reductive amination : The ketone can then undergo reductive amination with ethylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the final product, this compound.

Alternative approaches could involve the nucleophilic substitution of a leaving group at the 3-position of a protected pyrrolidine ring with ethylamine.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: two tertiary amine nitrogens. These nitrogens possess lone pairs of electrons, rendering them basic and nucleophilic. The compound can undergo a variety of reactions, including:

-

Salt formation : Reaction with acids will form ammonium salts, which can be advantageous for purification and formulation due to their typically crystalline nature and increased water solubility.

-

N-Oxidation : The tertiary amine groups can be oxidized to the corresponding N-oxides using oxidizing agents like hydrogen peroxide or peroxy acids.[4]

-

Alkylation/Acylation : The secondary amine can be further functionalized through reactions with alkyl halides or acylating agents.

Section 3: Analytical Characterization

Precise analytical characterization is crucial for confirming the identity and purity of this compound, especially in the context of drug development.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not widely published, the expected chemical shifts can be inferred from related structures.

-

¹H NMR : The spectrum would be expected to show signals for the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), and the protons of the pyrrolidine ring (a series of multiplets). The diastereotopic nature of the methylene protons on the pyrrolidine ring and the ethyl group would likely result in complex splitting patterns.

-

¹³C NMR : The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be characteristic of a saturated heterocyclic amine.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of N,N-dialkylamino compounds typically shows fragmentation patterns involving α-cleavage (cleavage of the bond adjacent to the nitrogen atom). For this compound, characteristic fragments would be expected from the loss of an ethyl or methyl radical from the molecular ion, as well as fragmentation of the pyrrolidine ring. Electrospray ionization (ESI) would likely show a strong signal for the protonated molecule [M+H]⁺.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques for assessing the purity of this compound. For the separation of enantiomers, chiral chromatography is the method of choice. This can be achieved using a chiral stationary phase (CSP) that interacts differently with the (3R) and (3S) enantiomers, allowing for their separation and quantification.

Section 4: Applications in Research and Development

The 3-aminopyrrolidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. These include roles as enzyme inhibitors and receptor antagonists.

Role in Drug Discovery

Substituted 3-aminopyrrolidines have been investigated for a variety of therapeutic targets. For example, derivatives have been synthesized and evaluated as potent antagonists for the CC chemokine receptor 2 (CCR2), which is implicated in inflammatory and autoimmune diseases.[5] Additionally, the (S)-3-aminopyrrolidine scaffold has been explored for the development of dual inhibitors of Abl and PI3K kinases, which are targets in cancer therapy.[6] The specific N-ethyl-1-methyl substitution pattern of the title compound makes it a valuable building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[7]

Use as a Chemical Intermediate

This compound can serve as a key intermediate in the synthesis of more complex molecules. Its two nucleophilic nitrogen atoms allow for differential functionalization, enabling the construction of diverse molecular architectures. For instance, it was identified as a key intermediate in the development of premafloxacin, an antibiotic for veterinary use.[5]

Section 5: Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on the general properties of alkylamines, this compound is expected to be:

-

Corrosive : May cause burns to the skin and eyes.

-

Harmful if swallowed or inhaled : Can cause irritation to the respiratory tract.

-

Flammable : The vapors may form explosive mixtures with air.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area, preferably a chemical fume hood.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.

-

Spill and Disposal : In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Section 6: Conclusion

This compound, with its defined stereochemistry and versatile functional groups, represents a valuable tool for researchers and professionals in the field of drug discovery and chemical synthesis. While specific experimental data for this compound is limited in the public domain, its properties and reactivity can be reliably inferred from closely related analogs. The synthetic accessibility and the proven pharmacological relevance of the 3-aminopyrrolidine scaffold underscore the potential of this compound as a key building block for the development of future therapeutic agents. Further research into its specific biological activities and the development of efficient, scalable synthetic routes will undoubtedly expand its utility in the scientific community.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - N-ethyl-n-methylpyrrolidin-3-amine (C7H16N2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Privileged Motif in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide to the Biological Activity of Pyrrolidine Derivatives

For researchers, scientists, and drug development professionals, the search for novel molecular scaffolds that offer a blend of synthetic accessibility, structural diversity, and potent biological activity is a perpetual endeavor. Among the pantheon of heterocyclic compounds, the five-membered saturated nitrogen heterocycle, pyrrolidine, has emerged as a cornerstone of medicinal chemistry.[1][2][3][4][5] Its prevalence in a multitude of natural products, from the neuroactive alkaloid nicotine to the essential amino acid proline, underscores its evolutionary selection as a biocompatible and functionally versatile chemical entity.[6] This guide provides a comprehensive exploration of the multifaceted biological activities of pyrrolidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential.

The unique stereochemical and physicochemical properties of the pyrrolidine ring contribute significantly to its appeal in drug design.[1][4][5] The sp³-hybridized carbon atoms create a non-planar, puckered conformation, allowing for a three-dimensional exploration of pharmacophore space that is often lacking in planar aromatic systems.[1][4][5] This conformational flexibility, coupled with the potential for multiple stereocenters, enables the precise spatial orientation of substituents to optimize interactions with biological targets.[1][4][5] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, and its basicity can be modulated by substituents, influencing the pharmacokinetic profile of the molecule, including aqueous solubility.[7]

This guide will navigate through the diverse pharmacological landscapes where pyrrolidine derivatives have demonstrated significant promise, including oncology, infectious diseases, metabolic disorders, inflammation, and neuroscience. Each section will not only present the established biological effects but will also provide detailed, field-proven experimental protocols to empower researchers in their own investigations.

Anticancer Activity: Targeting the Engines of Malignancy

The relentless pursuit of novel anticancer agents has led to the extensive investigation of pyrrolidine-containing molecules.[8][9] Their derivatives have been shown to exert cytotoxic and antiproliferative effects against a wide array of cancer cell lines through diverse mechanisms of action.[8][9]

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

Pyrrolidine derivatives have been found to interfere with several key signaling pathways and cellular processes that are critical for cancer cell survival and proliferation. A significant number of these compounds function by inhibiting crucial enzymes or receptors that are often dysregulated in cancer. For instance, some derivatives act as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are pivotal in controlling cell growth, differentiation, and survival. The following diagram illustrates a simplified EGFR signaling pathway, a common target for pyrrolidine-based anticancer agents.

Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyrrolidine derivative.

Other mechanisms include the inhibition of enzymes like poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair, and the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]

Featured Pyrrolidine Derivatives with Anticancer Activity

The following table summarizes some examples of pyrrolidine derivatives and their reported anticancer activities.

| Derivative Class | Example Compound | Target Cancer Cell Lines | Reported IC50 Values |

| Spirooxindole-pyrrolidines | Varies | MCF-7 (Breast), HeLa (Cervical) | 17-29 µM[4] |

| Thiophene-containing pyrrolidines | Varies | MCF-7 (Breast), HeLa (Cervical) | 17-30 µM[4] |

| Polysubstituted pyrrolidines | 3h and 3k | Various (10 cell lines) | 2.9-16 µM[10] |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidines | Varies | A549 (Lung) | Structure-dependent activity[11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[1][12][13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line in a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the test pyrrolidine derivative in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

-

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unique mechanisms of action.[13][15][16] Pyrrolidine derivatives have demonstrated significant potential as antibacterial and antifungal agents, offering a promising scaffold for the development of new anti-infectives.[15][16]

Mechanism of Action: Disrupting Microbial Defenses

The antimicrobial activity of pyrrolidine derivatives can be attributed to various mechanisms, including:

-

Inhibition of Essential Enzymes: Some derivatives target and inhibit bacterial enzymes crucial for survival, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and repair.[2]

-

Disruption of Cell Wall Synthesis: Similar to some established antibiotics, certain pyrrolidine-based compounds can interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

-

Membrane Disruption: Some derivatives may interact with and disrupt the integrity of the microbial cell membrane, causing leakage of cellular contents and cell death.

The following workflow illustrates the general process of screening for antibacterial activity.

Caption: Workflow for antibacterial susceptibility testing of pyrrolidine derivatives.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][7][16]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[16]

Step-by-Step Methodology:

-

Preparation of Reagents and Materials:

-

Sterile 96-well microtiter plates.

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Standardized bacterial inoculum (adjusted to 0.5 McFarland standard).

-

Stock solution of the test pyrrolidine derivative.

-

-

Serial Dilution:

-

Dispense 50 µL of sterile broth into all wells of the microtiter plate.

-

Add 50 µL of the stock solution of the test compound to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours.[16]

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.

-

The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Antidiabetic Activity: Regulating Glucose Metabolism

Pyrrolidine derivatives have emerged as promising candidates for the management of type 2 diabetes, primarily through their ability to inhibit key enzymes involved in carbohydrate digestion.[12][17]

Mechanism of Action: Delaying Carbohydrate Absorption

The primary mechanism of action for many antidiabetic pyrrolidine derivatives is the inhibition of α-amylase and α-glucosidase.[12][17]

-

α-Amylase: This enzyme is responsible for the breakdown of complex carbohydrates (starch) into smaller oligosaccharides in the small intestine.

-

α-Glucosidase: This enzyme, located in the brush border of the small intestine, further breaks down oligosaccharides and disaccharides into monosaccharides (glucose) for absorption into the bloodstream.

By inhibiting these enzymes, pyrrolidine derivatives can delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.

Experimental Protocol: In Vitro α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-amylase.

Principle: The assay determines the amount of reducing sugars (maltose) produced from the enzymatic cleavage of starch. The reducing sugars are quantified using a colorimetric reaction with 3,5-dinitrosalicylic acid (DNSA).

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate buffer (pH 6.9).

-

α-Amylase solution (e.g., from porcine pancreas).

-

Starch solution (1% w/v).

-

DNSA reagent.

-

Test pyrrolidine derivative solutions at various concentrations.

-

-

Assay Procedure:

-

Pre-incubate a mixture of the test compound and α-amylase solution for 10 minutes at 25°C.[12]

-

Add the starch solution to initiate the reaction and incubate for a defined period (e.g., 30 minutes) at 25°C.[12]

-

Stop the reaction by adding the DNSA reagent.

-

Heat the mixture in a boiling water bath for 5-15 minutes to allow for color development.

-

Cool the mixture to room temperature and dilute with distilled water.

-

-

Absorbance Measurement:

-

Measure the absorbance of the resulting colored solution at 540 nm.

-

-

Data Analysis:

-

Calculate the percentage of α-amylase inhibition for each concentration of the test compound.

-

Determine the IC50 value.

-

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay evaluates the inhibitory effect of a compound on α-glucosidase activity.

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate buffer (pH 6.8).

-

α-Glucosidase solution (e.g., from Saccharomyces cerevisiae).

-

pNPG solution.

-

Sodium carbonate (Na₂CO₃) solution to stop the reaction.

-

Test pyrrolidine derivative solutions at various concentrations.

-

-

Assay Procedure:

-

Absorbance Measurement:

-

Measure the absorbance of the liberated p-nitrophenol at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of α-glucosidase inhibition and determine the IC50 value.

-

Anti-inflammatory and Neuroprotective Activities

The versatility of the pyrrolidine scaffold extends to the treatment of inflammatory conditions and neurological disorders.

Anti-inflammatory Activity

Pyrrolidine derivatives have been shown to possess anti-inflammatory properties, often attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[9][10][18][19][20]

Principle: The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Preparation:

-

Use a suitable rodent model (e.g., Wistar rats or Swiss albino mice).

-

Fast the animals overnight before the experiment.

-

-

Compound Administration:

-

Administer the test pyrrolidine derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

-

Induction of Edema:

-

After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

-

Neuroprotective Activity

Certain pyrrolidine derivatives have demonstrated neuroprotective effects, particularly in the context of ischemic stroke.[21] A key mechanism of action is the blockade of voltage-gated sodium channels.[21] Excessive influx of sodium ions through these channels during an ischemic event contributes to neuronal cell death.

Experimental Protocol: Patch-Clamp Assay for Sodium Channel Blockade

The patch-clamp technique is a powerful electrophysiological method for studying ion channels in living cells.

Principle: A microelectrode is used to isolate a small patch of the cell membrane containing one or more ion channels. The flow of ions through these channels can be measured as an electrical current, and the effect of a compound on this current can be determined.

Step-by-Step Methodology:

-

Cell Preparation:

-

Use a suitable cell line expressing the target sodium channel or primary neurons.

-

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Apply a voltage protocol to elicit sodium currents.

-

-

Compound Application:

-

Apply the test pyrrolidine derivative to the cell at various concentrations.

-

-

Data Acquisition and Analysis:

-

Record the sodium currents before and after the application of the compound.

-

Analyze the data to determine the inhibitory effect of the compound on the sodium channel and calculate the IC50 value.

-

Synthesis of Pyrrolidine Derivatives

The biological evaluation of pyrrolidine derivatives is intrinsically linked to their synthesis. Several versatile synthetic strategies are employed to construct and functionalize the pyrrolidine ring.

Key Synthetic Methodologies

-

1,3-Dipolar Cycloaddition: This is a powerful and widely used method for the stereoselective synthesis of substituted pyrrolidines.[4][6][17][22][23][24] It involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile).

-

N-Alkylation/Arylation of Pyrrolidine: Pre-existing pyrrolidine rings can be readily functionalized at the nitrogen atom through reactions with alkyl or aryl halides.[2]

-

Ring-Closing Metathesis (RCM): This method can be used to form the pyrrolidine ring from acyclic precursors.

-

Reductive Amination: The reaction of a 1,4-dicarbonyl compound with an amine can lead to the formation of a pyrrolidine ring.

The following diagram illustrates the general concept of 1,3-dipolar cycloaddition for pyrrolidine synthesis.

Caption: General scheme of a 1,3-dipolar cycloaddition reaction to form a pyrrolidine ring.

Conclusion and Future Perspectives

The pyrrolidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a broad spectrum of biological activities. Its inherent structural features provide a unique platform for the design of potent and selective modulators of various biological targets. The ongoing exploration of new synthetic methodologies will undoubtedly lead to the generation of even more diverse and complex pyrrolidine libraries for biological screening.

As our understanding of disease mechanisms deepens, the rational design of pyrrolidine derivatives targeting specific protein-protein interactions or allosteric sites will become increasingly important. Furthermore, the integration of computational modeling and in silico screening will accelerate the identification of promising lead compounds. The future of drug discovery will likely see the continued prominence of the pyrrolidine ring as a privileged scaffold in the development of next-generation therapeutics to address unmet medical needs.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. benchchem.com [benchchem.com]

- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. woah.org [woah.org]

- 8. In vitro α-glucosidase inhibitory assay [protocols.io]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Broth microdilution - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 21. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 24. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Stereoisomerism of N-ethyl-1-methylpyrrolidin-3-amine

Abstract

The stereochemical architecture of a molecule is a critical determinant of its pharmacological and toxicological profile.[1][2] For nitrogen-containing heterocyclic compounds like N-ethyl-1-methylpyrrolidin-3-amine, a thorough understanding of its stereoisomers is paramount for researchers in drug discovery and development. This guide provides a comprehensive technical overview of the stereoisomerism of this compound, detailing its structural analysis, advanced methods for stereoisomer separation, and definitive techniques for the assignment of absolute configuration. We will explore the causality behind experimental choices in chiral chromatography, spectroscopic analysis, and computational modeling, offering field-proven insights and detailed protocols for practical application.

The Imperative of Stereochemistry in Modern Drug Development

In pharmaceutical sciences, it is a well-established principle that the three-dimensional arrangement of atoms in a drug molecule dictates its interaction with biological targets, which are themselves chiral.[3] The two non-superimposable mirror-image forms of a chiral drug, known as enantiomers, can exhibit profound differences in their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (potency, selectivity, and mechanism of action).[1][4] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[2] Consequently, regulatory agencies and the pharmaceutical industry place a strong emphasis on the development of single-enantiomer drugs, a process often termed a "chiral switch".[2][4] This necessitates robust and reliable methods for the separation, identification, and quantification of all stereoisomers of a drug candidate like this compound.

Molecular Structure and Stereochemical Analysis

This compound is a derivative of 3-aminopyrrolidine, a common heterocyclic scaffold in medicinal chemistry.[5][6] The structure consists of a five-membered pyrrolidine ring with a methyl group on the ring nitrogen (N1) and an ethylamino group at the C3 position.

Identifying the Stereocenter: The key to understanding the stereoisomerism of this molecule lies in identifying its stereogenic centers.

-

Carbon-3 (C3): This carbon atom is bonded to four different substituents: (1) the ring nitrogen (via C2), (2) a methylene group (C4), (3) a hydrogen atom, and (4) the N-ethylamino group. This makes C3 a stable chiral center.

-

Nitrogen-1 (N1): This tertiary amine is bonded to a methyl group, the C2 ring carbon, and the C5 ring carbon. While tertiary amines can be chiral, they typically undergo rapid pyramidal inversion at room temperature, meaning they do not represent a stable, isolable stereocenter.

Therefore, this compound possesses one stable chiral center at the C3 position. This gives rise to a pair of enantiomers:

-

(R)-N-ethyl-1-methylpyrrolidin-3-amine

-

(S)-N-ethyl-1-methylpyrrolidin-3-amine

References

- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of N-ethyl-1-methylpyrrolidin-3-amine

This guide provides comprehensive safety and handling information for N-ethyl-1-methylpyrrolidin-3-amine, a substituted pyrrolidine derivative. Given the limited specific toxicological data for this compound, this document synthesizes information from safety data sheets (SDS) of structurally similar amines and pyrrolidines to provide a robust framework for its safe use in research and development settings. The principles of chemical safety, risk assessment, and emergency preparedness are paramount when working with this and any related chemical.

Understanding the Compound: Chemical and Physical Properties

This compound belongs to the class of aliphatic tertiary amines. Its structure, featuring a pyrrolidine ring, suggests it is likely a colorless to light yellow liquid with a characteristic amine odor.[1] While specific data for this compound is sparse, related compounds like 1-methylpyrrolidine are highly flammable liquids with low flash points.[2] It is crucial to handle this compound as a flammable and potentially corrosive substance.

| Property | Predicted/Inferred Value | Source/Rationale |

| Molecular Formula | C7H16N2 | --INVALID-LINK--[3] |

| Molecular Weight | 128.22 g/mol | --INVALID-LINK--[4] |

| Appearance | Colorless to light yellow liquid | Based on similar compounds like 1-methylpyrrolidine.[1] |

| Odor | Amine-like | General characteristic of aliphatic amines.[5] |

| Flammability | Assumed to be a flammable liquid | Based on the low flash point of 1-methylpyrrolidine (-21°C / -5.8°F).[1][2] |

| Reactivity | Incompatible with strong oxidizing agents and strong acids. | Common reactivity for tertiary amines.[1][2] |

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are inferred from related compounds and are likely to include:

-

Flammability: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1][2]

-

Corrosivity: Amines can be corrosive and cause severe skin burns and eye damage.[1]

-

Toxicity: Harmful if swallowed or inhaled, and may be harmful if absorbed through the skin.[1][6] May cause respiratory irritation.[6][7]

A thorough risk assessment should be conducted before any new procedure involving this chemical. This involves identifying potential exposure scenarios and implementing appropriate control measures.

Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks associated with handling this compound, a hierarchy of controls must be implemented. This approach prioritizes the most effective control measures.

Caption: Hierarchy of controls for managing chemical risks.

3.1. Engineering Controls

-

Chemical Fume Hood: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[2]

-

Ventilation: Ensure adequate general laboratory ventilation. Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment due to the flammability hazard.[2]

3.2. Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

-

Training: All personnel must be trained on the specific hazards and safe handling procedures for this chemical before commencing work.

-

Restricted Access: Limit access to areas where this chemical is stored and handled to authorized personnel only.

3.3. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a flame-resistant lab coat.[1][8]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.[1]

Experimental Protocols: Safe Handling and Use

4.1. General Handling Protocol

-

Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.

-

Personal Protective Equipment: Don the appropriate PPE as outlined in section 3.3.

-

Dispensing: Use spark-proof tools and ground all equipment to prevent static discharge.[2] Dispense the required amount of this compound slowly and carefully to avoid splashing.

-

Reaction Setup: Keep the reaction vessel closed as much as possible. If heating is required, use a heating mantle or oil bath with a temperature controller. Avoid open flames.[2]

-

Work-up and Purification: Conduct all work-up and purification steps within the fume hood.

-

Decontamination: After use, decontaminate all equipment and the work area.

-

Waste Disposal: Dispose of all waste in appropriately labeled, sealed containers.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Caption: Workflow for emergency response to a chemical incident.

5.1. First Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Call a physician or poison control center immediately.[1][2]

5.2. Spill Response

For a small spill:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and remove all sources of ignition.[1]

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

-

Collect the absorbed material using spark-proof tools and place it in a suitable, sealed container for disposal.[1]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

For large spills, evacuate the area and contact emergency services.

5.3. Fire Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2] Water spray may be used to cool closed containers but may not be effective for extinguishing the fire.[1]

-

Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to an ignition source and flash back.[1] Containers may explode when heated.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Storage and Disposal

6.1. Storage

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1]

-

Keep containers tightly closed when not in use.[1]

-

Store in a flammables-area.[1] Keep away from heat, sparks, and open flames.[2]

6.2. Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Do not dispose of down the drain.

-

Contaminated containers should be treated as hazardous waste.